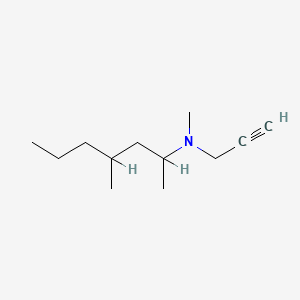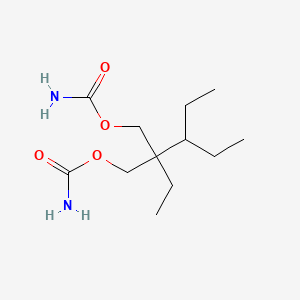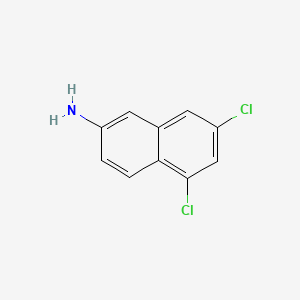
5,7-Dichloro-2-naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-naphthylamine is an organic compound belonging to the class of naphthylamines, which are derivatives of naphthalene with an amine group attached. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions on the naphthalene ring. It is a crystalline solid that has applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-naphthylamine can be achieved through several methods. One common approach involves the chlorination of 2-naphthylamine. The process typically includes the following steps:
Starting Material: 2-naphthylamine is used as the starting material.
Chlorination: The compound is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalysts: Employing advanced catalysts to enhance the selectivity of chlorination.
Purification: Implementing purification techniques such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of dichloronaphthoquinones.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted naphthylamine compounds.
Scientific Research Applications
5,7-Dichloro-2-naphthylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in developing pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-naphthylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A parent compound without chlorine substitutions.
6,7-Dichloro-2-naphthylamine: Another dichlorinated derivative with chlorine atoms at different positions.
1-Naphthylamine: An isomer with the amine group at the 1st position.
Uniqueness
5,7-Dichloro-2-naphthylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 5th and 7th positions can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
23417-67-6 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
5,7-dichloronaphthalen-2-amine |
InChI |
InChI=1S/C10H7Cl2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h1-5H,13H2 |
InChI Key |
DSLZCMZADMRBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


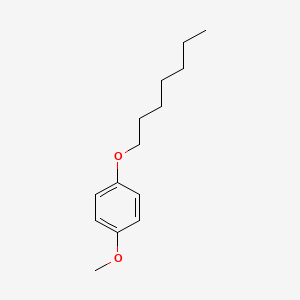
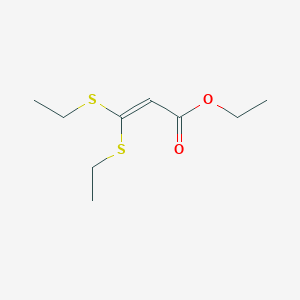
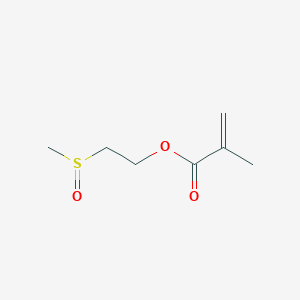
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
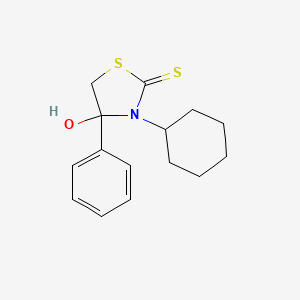

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)


